N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]benzamide
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Overview
Description
N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (over 180°C) .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]benzamide involves its interaction with various molecular targets and pathways. The compound’s cyano group acts as a radical acceptor in cascade reactions, facilitating the formation of complex molecular structures . This interaction can lead to the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-{1-Cyano-2-oxo-2-[(1-phenylethyl)amino]ethylidene}-1H-isoindol-3-yl]benzamide
- N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[(1Z)-1-[cyano(hexylcarbamoyl)methylidene]-1H-isoindol-3-yl]benzamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a radical acceptor in cascade reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-2-3-4-10-15-26-24(30)20(16-25)21-18-13-8-9-14-19(18)22(27-21)28-23(29)17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15H2,1H3,(H,26,30)(H,27,28,29)/b21-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSWLTRCHMINOI-MRCUWXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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